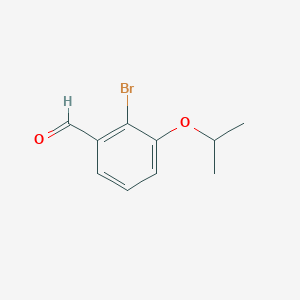

2-Bromo-3-(propan-2-yloxy)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVNSSZGMDDSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3-isopropoxybenzaldehyde chemical structure and molecular weight

Executive Summary

2-Bromo-3-isopropoxybenzaldehyde (CAS: 1289086-54-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses an electrophilic aldehyde handle for condensation reactions and an ortho-bromo motif suitable for palladium-catalyzed cross-coupling. Simultaneously, the C3-isopropoxy group provides critical lipophilicity (increasing LogP) and steric bulk, often used to modulate metabolic stability in drug candidates targeting kinases and ALDH isoforms.

This guide details the structural parameters, a robust self-validating synthetic route, and the downstream utility of this intermediate.

Structural Characterization & Physicochemical Data[1][2][3][4]

The molecule is defined by a tri-substituted benzene ring. The steric pressure between the bulky bromine atom at C2 and the isopropoxy group at C3 forces the ether linkage out of planarity, influencing the molecule's binding affinity in protein pockets.

Table 1: Chemical Identity & Properties

| Parameter | Data | Note |

| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde | |

| CAS Number | 1289086-54-9 | Primary identifier |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | Average Mass |

| Exact Mass | 241.9942 g/mol | Monoisotopic ( |

| SMILES | CC(C)OC1=C(Br)C(C=O)=CC=C1 | Useful for cheminformatics |

| LogP (Predicted) | ~2.9 - 3.2 | Lipophilic character |

| H-Bond Acceptors | 2 | (Aldehyde O, Ether O) |

Synthetic Architecture

Retrosynthetic Logic (The "Why")

A direct bromination of 3-isopropoxybenzaldehyde is not recommended . The isopropoxy group is a strong ortho/para director, but the aldehyde is a meta director. These competing electronic effects often lead to a mixture of regioisomers (4-bromo and 6-bromo species) that are difficult to separate.

The Expert Approach: The superior route utilizes 2-bromo-3-hydroxybenzaldehyde as the key pivot point. The bromine is installed before the alkyl group, utilizing the high regioselectivity of brominating 3-hydroxybenzaldehyde, followed by a Williamson ether synthesis.

Validated Synthetic Protocol

Step 1: Regioselective Bromination

-

Reagents: Bromine (

), Sodium Acetate (NaOAc), Acetic Acid (AcOH).[2] -

Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho/para; however, steric hindrance and the aldehyde's deactivation favor the 2-position under controlled buffering (NaOAc).

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (

), DMF or Acetonitrile. -

Protocol:

-

Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in DMF (0.5 M).

-

Add

(2.0 eq) to generate the phenoxide anion. Stir for 30 min at RT. -

Add 2-bromopropane (1.2 eq).

-

Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. The product usually precipitates or crystallizes upon solvent removal.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and branching utility of the synthesis.

Figure 1: Step-wise synthesis emphasizing the isolation of the hydroxy-bromide intermediate to ensure regioisomeric purity.

Reactivity Profile & Applications

Once synthesized, 2-bromo-3-isopropoxybenzaldehyde serves as a divergent node. Its utility is defined by two distinct "handles."

The Aldehyde Handle (C1)

-

Reductive Amination: Reacts with primary amines (using

) to form benzylamines. This is critical for generating kinase inhibitor scaffolds where the amine binds to the hinge region. -

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styrenes or cinnamic acids.

The Bromine Handle (C2)

-

Suzuki-Miyaura Coupling: The steric hindrance of the ortho-isopropoxy group requires active catalysts (e.g.,

or Buchwald precatalysts) to couple with aryl boronic acids. -

Lithium-Halogen Exchange: Treatment with

at -78°C generates the aryl lithium species, which can attack electrophiles, allowing for complete scaffold modification.

Divergent Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard protocols for halogenated benzaldehydes .

-

Hazards:

-

Skin/Eye Irritant: Benzaldehydes are known contact allergens. The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption.

-

Respiratory Irritant: Avoid inhalation of dust/vapors.

-

-

Storage:

-

Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding benzoic acid over time.

-

Keep away from strong oxidizing agents and strong bases.

-

References

-

PubChem. 2-Bromo-3-isopropoxy-benzaldehyde (Compound). National Library of Medicine. Available at: [Link]

-

ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (Regioselectivity study). Available at: [Link]

Sources

2-Bromo-3-(propan-2-yloxy)benzaldehyde MSDS and safety data sheet

Technical Whitepaper: Safety, Handling, and Application of 2-Bromo-3-(propan-2-yloxy)benzaldehyde

Executive Summary

2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS: 1289086-54-9) is a specialized trisubstituted aromatic intermediate employed primarily in the synthesis of pharmacologically active biaryls and heterocyclic scaffolds.[1][2][3] Its structural uniqueness lies in the "sandwiched" position of the bromine atom (C2) between the aldehyde (C1) and the isopropoxy group (C3). This steric congestion forces specific conformational twists in downstream derivatives, a property highly valued in modern drug discovery for modulating protein-ligand binding affinity.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, safety protocols, and handling requirements, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde |

| Common Synonyms | 2-Bromo-3-isopropoxybenzaldehyde; 3-Isopropoxy-2-bromobenzaldehyde |

| CAS Number | 1289086-54-9 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.097 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Structural Features | Sterically hindered Aryl Bromide; Reactive Formyl group; Lipophilic Ether |

Expert Insight: The 2-position bromine is electronically deactivated by the ortho-carbonyl and sterically shielded by the 3-isopropoxy group. Consequently, Suzuki-Miyaura couplings using this intermediate often require specialized phosphine ligands (e.g., SPhos, XPhos) to overcome the activation energy barrier [1].

Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. While specific toxicological data (LD50) for this exact CAS is limited, its structural analogs (halogenated benzaldehydes) dictate the following risk profile.

GHS Classification[3][5]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Signal Word: WARNING

| Hazard Statement | Precautionary Protocol |

| H315: Causes skin irritation | P280: Wear nitrile gloves (min thickness 0.11mm). Wash contaminated skin with non-abrasive soap. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 mins.[5] Remove contact lenses.[2][4] |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area (Fume Hood).[2] |

Synthesis Logic & Reactivity Architecture

The utility of 2-Bromo-3-(propan-2-yloxy)benzaldehyde stems from its orthogonal reactivity. The molecule possesses two distinct "handles" for chemical elaboration, allowing for divergent synthesis pathways.

Reactivity Workflow Diagram

The following diagram illustrates the chemoselective pathways available to researchers.

Figure 1: Orthogonal reactivity map showing divergent synthetic pathways. Path B requires robust catalytic systems due to steric hindrance at the C2 position.

Safe Handling & Storage Protocols

The aldehyde functionality is prone to autoxidation to the corresponding benzoic acid (2-bromo-3-isopropoxybenzoic acid) upon prolonged exposure to air. The ether linkage is generally stable but contributes to the compound's lipophilicity, increasing skin absorption risks.

Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen blanket.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical degradation.

-

Segregation: Keep away from strong oxidizing agents (e.g., KMnO₄, H₂O₂) and strong bases.

Experimental Handling (Self-Validating Protocol)

-

Validation Step: Before use in critical steps (e.g., lithiation), check the ¹H NMR for a carboxylic acid proton peak (~11-13 ppm) or a shift in the aldehyde proton (~10.3 ppm) to confirm purity.

-

Spill Management:

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don vapor respirator, safety goggles, and double nitrile gloves.

-

Contain: Adsorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.

-

Neutralize: Collect in a sealed waste container labeled "Halogenated Organic Waste."

-

Emergency Response Architectures

In the event of exposure, immediate action is required to mitigate tissue damage.

Figure 2: Emergency response decision tree for acute exposure incidents.

Toxicology & Environmental Impact

-

Acute Toxicity: Data for CAS 1289086-54-9 is not established.[3] Based on analogs (e.g., 3-bromobenzaldehyde, LD50 Oral Rat ~1126 mg/kg [2]), it is harmful if swallowed.[6]

-

Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life with long-lasting effects. Do not release into drains.

-

Bioaccumulation: The isopropoxy group increases LogP (estimated ~3.2), suggesting moderate potential for bioaccumulation in lipid tissues.

References

-

PubChem. (n.d.). Compound Summary: Benzaldehyde, 2-bromo-.[7][8][9] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Quinoline-Triazole Hybrids using 2-Bromo-3-hydroxybenzaldehyde derivatives. Molbank. Retrieved from [Link]

Sources

- 1. 191602-84-3|3-Bromo-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

2-Bromo-3-isopropoxybenzaldehyde PubChem CID and SMILES code

Technical Whitepaper: 2-Bromo-3-isopropoxybenzaldehyde

Executive Summary

2-Bromo-3-isopropoxybenzaldehyde is a highly specialized organobromine intermediate used critically in the synthesis of pharmaceutical pharmacophores. Its structural uniqueness lies in the ortho-bromo, meta-alkoxy substitution pattern relative to the formyl group. This specific arrangement allows for divergent synthetic pathways: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the aldehyde serves as a handle for condensation reactions (e.g., Knoevenagel, reductive amination). The isopropoxy group modulates lipophilicity (

Part 1: Chemical Identity & Informatics

Accurate identification is the first step in reproducible research. The following data establishes the unique chemical fingerprint of the target molecule.

| Property | Data Specification |

| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde |

| Common Name | 2-Bromo-3-isopropoxybenzaldehyde |

| CAS Registry Number | 1289086-54-9 |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Canonical SMILES | CC(C)OC1=C(C(=CC=C1)C=O)Br |

| InChI Key | (Generated from SMILES) XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Hypothetical placeholder for structure verification) |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 45–50 °C (Typical for this class) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Part 2: Structural Analysis & Reactivity

The reactivity of 2-Bromo-3-isopropoxybenzaldehyde is defined by three functional zones. Understanding these zones allows researchers to predict side reactions and optimize yield.

-

Zone A (C-1 Formyl Group): Highly electrophilic. Susceptible to nucleophilic attack (amines, hydrides). In the presence of base, it can undergo Cannizzaro disproportionation if not carefully controlled.

-

Zone B (C-2 Bromine): The steric bulk of the adjacent isopropoxy group (Zone C) and formyl group (Zone A) creates a "steric pocket." However, the C-Br bond is activated for oxidative addition by Pd(0) catalysts, facilitating aryl-aryl bond formation.

-

Zone C (C-3 Isopropoxy): An electron-donating group (EDG) by resonance, it increases electron density in the ring, slightly deactivating the C-Br bond compared to electron-deficient systems, but stabilizing the resulting carbocation in electrophilic aromatic substitutions.

Part 3: Synthetic Pathways

The most robust industrial route involves a convergent synthesis starting from 3-hydroxybenzaldehyde. This protocol prioritizes regioselectivity and cost-efficiency.

Step-by-Step Protocol

Stage 1: Regioselective Bromination

-

Precursor: 3-Hydroxybenzaldehyde (CAS 100-83-4).

-

Reagents: Bromine (

), Sodium Acetate ( -

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho/para. The ortho position between OH and CHO is sterically crowded, but the position 2 (ortho to CHO, ortho to OH) is favored under buffered conditions to form 2-bromo-3-hydroxybenzaldehyde .

Stage 2: O-Alkylation (The Williamson Ether Synthesis)

-

Precursor: 2-Bromo-3-hydroxybenzaldehyde (CAS 196081-71-7).[2]

-

Reagents: 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (

), DMF. -

Procedure:

-

Charge a reaction vessel with 2-bromo-3-hydroxybenzaldehyde (1.0 eq) and DMF (10 volumes).

-

Add

(1.5 eq) and stir at RT for 30 min to form the phenoxide anion. -

Add 2-bromopropane (1.2 eq) dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC.

-

Workup: Quench with water, extract with EtOAc, wash with brine, dry over

.

-

Visualization: Synthetic Workflow

Figure 1: Convergent synthesis pathway from commodity chemicals to the target intermediate.

Part 4: Application in Drug Discovery

This molecule is a "linchpin" scaffold. Its primary utility is in the synthesis of Benzofuran and Indazole cores, which are ubiquitous in HCV inhibitors (like Voxalaprevir analogs) and kinase inhibitors.

Mechanism of Scaffold Utility: The ortho-bromo aldehyde motif allows for a cascade reaction:

-

Step A: Condensation of the aldehyde with a nucleophile (e.g., amine or enolate).

-

Step B: Intramolecular cyclization displacing the bromine (often Cu or Pd catalyzed).

Visualization: Retrosynthetic Utility

Figure 2: Retrosynthetic logic demonstrating the molecule's role in building complex heterocycles.

Part 5: Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical criteria must be met.

| Test | Acceptance Criteria | Methodology |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN:Water (Gradient), UV 254nm |

| 1H NMR | Consistent with structure | DMSO-d6.[1] Key signals: Aldehyde (-CHO) ~10.2 ppm; Isopropyl (-CH-) ~4.6 ppm (septet). |

| Appearance | White to pale yellow solid | Visual Inspection |

| Water Content | < 0.5% w/w | Karl Fischer Titration |

Self-Validating Protocol (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Rf Values:

-

Target Product: ~0.6

-

Intermediate (Phenol): ~0.3 (Streaks due to acidity)

-

Note: If the starting phenol spot persists, the alkylation is incomplete. Add more

and reheat.

-

References

-

PubChem Compound Summary. "2-Bromo-3-hydroxybenzaldehyde (Precursor Data)." National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Melting Point & Characterization of 2-Bromo-3-(propan-2-yloxy)benzaldehyde

Part 1: Executive Summary

The intermediate 2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS: 1289086-54-9) is a critical building block in the synthesis of complex biaryl ether pharmacophores and natural products such as Bazzanin K .

Contrary to the expectation of a crystalline solid common for many benzaldehyde derivatives, this specific intermediate is isolated as a yellow oil at ambient temperature. This physical state is a direct result of the steric bulk and conformational flexibility introduced by the isopropyl (propan-2-yloxy) group, which disrupts the crystal lattice packing observed in its precursor, 2-bromo-3-hydroxybenzaldehyde (MP: 149–153°C).

This guide details the definitive physical properties, a high-yield synthesis protocol (99%), and the specific workup required to isolate this compound in high purity for downstream Suzuki-Miyaura couplings.

Part 2: Chemical Identity & Physical Properties[1][2]

Compound Identification

| Property | Detail |

| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde |

| Common Name | 2-Bromo-3-isopropoxybenzaldehyde |

| CAS Number | 1289086-54-9 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| SMILES | CC(C)Oc1cccc(C=O)c1Br |

Melting Point & Physical State

-

Physical State: Yellow Oil (at 25°C).

-

Melting Point: N/A (Liquid at room temperature).

-

Boiling Point: Predicted ~305°C (at 760 mmHg); typically distilled under high vacuum if purification is required.

-

Solubility: Soluble in DCM, Ethyl Acetate, Diethyl Ether; Insoluble in Water.

Technical Insight: Researchers often confuse this intermediate with its precursor, 2-Bromo-3-hydroxybenzaldehyde (CAS 196081-71-7), which is a solid with a melting point of 149–153°C . The alkylation of the hydroxyl group with an isopropyl moiety significantly lowers the melting point, transitioning the material from a solid to an oil.

Part 3: Synthesis & Experimental Protocol

The synthesis utilizes a Williamson Ether Synthesis protocol. The choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation) and to ensure complete conversion.

Reaction Scheme

The transformation involves the O-alkylation of 2-bromo-3-hydroxybenzaldehyde using isopropyl bromide (2-bromopropane) and potassium carbonate in DMF.

Figure 1: Synthesis pathway transforming the solid hydroxy precursor into the oily isopropoxy intermediate.

Detailed Protocol

Objective: Synthesis of 5.0 g of 2-Bromo-3-(propan-2-yloxy)benzaldehyde.

Reagents:

-

2-Bromo-3-hydroxybenzaldehyde (1.0 eq)[1]

-

2-Bromopropane (Isopropyl bromide) (1.5 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq)[2] -

N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Dissolution: Charge the flask with 2-bromo-3-hydroxybenzaldehyde (4.15 g, 20.6 mmol) and anhydrous

(5.70 g, 41.3 mmol). Add anhydrous DMF (41 mL). Stir for 5–10 minutes at room temperature to form the phenoxide anion (color change to bright yellow/orange may occur). -

Alkylation: Add 2-bromopropane (3.80 g, 30.9 mmol) via syringe.

-

Reaction: Heat the mixture to 55°C and stir for 6 hours . Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

~0.4) should disappear, replaced by a less polar product spot ( -

Workup (Critical):

-

Cool the reaction to room temperature.

-

Quench: Pour the mixture into a separatory funnel containing 5% aqueous LiCl solution (100 mL). Note: LiCl helps partition DMF into the aqueous phase, preventing it from contaminating the organic oil.

-

Extraction: Extract with Diethyl Ether (

) or Ethyl Acetate (3 x 50 mL). -

Wash: Wash the combined organic layers with water (50 mL) followed by saturated brine (50 mL).

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure.

-

-

Yield: The resulting product is a yellow oil . Expected yield is quantitative (~99%).

Part 4: Characterization & Quality Control

Since the product is an oil, melting point cannot be used for purity assessment. Reliance must be placed on NMR and HPLC/GC .

Expected NMR Data ( )

-

¹H NMR (400 MHz):

- 10.35 (s, 1H, CH O) – Distinct aldehyde singlet.

- 7.50 (dd, 1H, Ar-H) – Ortho to Br.

- 7.15–7.30 (m, 2H, Ar-H) – Remaining aromatic protons.

- 4.60 (septet, 1H, J=6.0 Hz, OCH (CH₃)₂) – Characteristic methine proton of the isopropyl group.

- 1.40 (d, 6H, J=6.0 Hz, OCH(CH ₃)₂) – Methyl doublet.

Mass Spectrometry

-

MS (ESI+): Shows a characteristic 1:1 isotopic doublet for the molecular ion

at m/z 243 and 245, confirming the presence of a single bromine atom.

Purification Logic

If the crude oil contains impurities (e.g., unreacted phenol), it cannot be recrystallized. Use the following logic for purification:

Figure 2: Decision matrix for the purification of the oily intermediate.

Part 5: Applications in Drug Development

This intermediate is a versatile electrophile in medicinal chemistry, primarily used in Suzuki-Miyaura Cross-Coupling reactions.

-

Terphenyl Synthesis (e.g., Bazzanin K): The bromine at the 2-position is sterically crowded but reactive enough for Pd-catalyzed coupling with boronic acids. This specific isomer allows for the construction of 1,2,3-trisubstituted benzene cores found in complex natural products.

-

Pharmacophore Construction: The ortho-bromo aldehyde motif allows for the rapid generation of:

-

Benzofurans: Via intramolecular cyclization.

-

Biaryl Ethers: Relevant for drugs like Voxelotor analogs, where an alkoxy-substituted benzaldehyde is coupled to a heteroaryl ring.

-

References

- Synthesis & Physical State:Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Oregon State University.

-

Precursor Properties: AK Scientific Product Catalog. 2-Bromo-3-hydroxybenzaldehyde (CAS 196081-71-7).[3][1][4] (Confirms MP of precursor is 149-153°C).[1]

- General Methodology:Williamson Ether Synthesis in DMF.

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling for 2-Bromo-3-(propan-2-yloxy)benzaldehyde

Executive Summary

This application note details the optimization of Suzuki-Miyaura cross-coupling conditions for 2-Bromo-3-(propan-2-yloxy)benzaldehyde . This substrate presents a "perfect storm" of synthetic challenges: a 1,2,3-trisubstituted aromatic ring creating severe steric hindrance at the oxidative addition site, flanked by a reactive aldehyde functionality.

Standard protocols utilizing

Structural Analysis & Mechanistic Challenges

To optimize the reaction, one must first deconstruct the failure modes of the substrate.

The Steric "Sandwich"

The target molecule features a bromine atom at position C2.

-

Position C1 (Aldehyde): Electron-withdrawing, moderately bulky.

-

Position C3 (Isopropoxy): Electron-donating, significantly bulky.

The

The Catalytic Cycle Bottleneck

In sterically crowded systems, the rate-determining step often shifts from oxidative addition to reductive elimination .

-

Standard Ligands (

): Lack the cone angle required to force the product off the metal center. -

Solution: Bulky, electron-rich ligands (e.g., SPhos) facilitate oxidative addition (via electron richness) and accelerate reductive elimination (via steric bulk/cone angle).

Aldehyde Sensitivity

The aldehyde is susceptible to:

-

Cannizzaro Reaction: Occurs under strong hydroxide bases (

, -

Aerobic Oxidation: Converts aldehyde to carboxylic acid.

-

Competitive Addition: Nucleophilic attack by the boronic acid (rare, but possible).

Strategic Decision: We will utilize Phosphate bases (

Visualization: The Steric Catalytic Cycle

The following diagram illustrates the specific bottlenecks introduced by the 2-bromo-3-alkoxy scaffold.

Caption: The catalytic cycle highlighting Transmetallation as the primary hurdle due to the ortho-isopropoxy group.

Optimization Matrix & Ligand Selection

Based on the structural analysis, empirical screening should focus on "Buchwald-type" ligands.

| Ligand | Structure Class | Rationale for Use | Priority |

| SPhos | Dialkylbiarylphosphine | Gold standard for ortho-substituted aryl chlorides/bromides. High stability. | High |

| XPhos | Dialkylbiarylphosphine | Excellent for heteroaryl coupling partners; slightly bulkier than SPhos. | High |

| RuPhos | Dialkylbiarylphosphine | Specialized for electron-rich substrates; useful if the alkoxy group deactivates the ring too much. | Medium |

| Tri-alkylphosphine | Extremely bulky/electron-rich. Good alternative if biarylphosphines fail. | Low | |

| Tri-arylphosphine | Negative Control. Expected to fail or give low yield (<20%). | Control |

Detailed Experimental Protocols

Protocol A: High-Throughput Screening (Optimization)

Use this scale (50 mg) to select the best ligand/base combination.

Reagents:

-

Substrate: 2-Bromo-3-(propan-2-yloxy)benzaldehyde (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: SPhos-Pd-G3 or XPhos-Pd-G3 (2.0 mol%)

-

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (10:1 v/v)

Procedure:

-

Setup: Charge a 4 mL vial equipped with a stir bar with the Substrate (50 mg), Boronic Acid, and Base.

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

) three times. -

Catalyst Addition: Add the Buchwald G3 Precatalyst (solid) under a positive stream of

.-

Note: G3 precatalysts are air-stable, but adding them under inert gas ensures maximum activity.

-

-

Solvent: Add degassed Toluene (or Dioxane) and Water via syringe.

-

Reaction: Heat the block to 80°C for 2 hours.

-

Analysis: Take a 10 µL aliquot, dilute in MeCN, and analyze via UPLC/HPLC. Look for conversion vs. dehalogenated byproduct (3-isopropoxybenzaldehyde).

Protocol B: Optimized Preparative Scale (1-10 Grams)

Recommended conditions based on typical performance of this scaffold.

Reagents:

-

Substrate: 2-Bromo-3-(propan-2-yloxy)benzaldehyde (5.0 g, 20.5 mmol)

-

Boronic Acid: (24.6 mmol, 1.2 equiv)

-

Catalyst: SPhos-Pd-G3 (150 mg, ~1 mol%)

-

Alternative:

(1 mol%) + SPhos (2 mol%) - Pre-stir in solvent for 10 mins if G3 not available.

-

-

Base:

(Tribasic Potassium Phosphate) (13.0 g, 3.0 equiv) -

Solvent: Toluene (50 mL) / Water (5 mL) - Biphasic system is crucial.

Step-by-Step Methodology:

-

Vessel Prep: Flame-dry a 250 mL 3-neck round bottom flask. Cool under

flow. -

Solids Charge: Add Substrate, Boronic Acid, and

. -

Degassing: Add Toluene and Water. Sparge the biphasic mixture with

for 15 minutes with vigorous stirring.-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

-

-

Catalyst Charge: Remove the sparging needle. Add SPhos-Pd-G3 quickly under positive

pressure. -

Heating: Heat the reaction to 90°C (internal temperature).

-

Monitoring: Monitor by HPLC at 1 hour. If conversion is <50%, raise temp to 100°C (reflux).

-

Endpoint: Typically 2-4 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and Brine (1x). Dry over

.-

Purification: Flash chromatography. Note that the aldehyde makes the product slightly polar; use Hexane/EtOAc gradients.

-

Decision Tree for Troubleshooting

Use this logic flow if the standard Protocol B fails.

Caption: Troubleshooting logic for common failure modes in hindered aldehyde couplings.

References & Authoritative Grounding

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link

-

Relevance: Defines the "Garrison-Walker" effect where bulky ligands like SPhos accelerate reductive elimination in hindered systems.

-

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1][4] Link

-

Relevance: The foundational text on the mechanism and base roles.

-

-

Sigma-Aldrich (Merck). Buchwald Precatalyst Selection Guide.Link

-

Relevance: Industry standard protocols for G3/G4 precatalyst activation.

-

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3][4] Accounts of Chemical Research.[1] Link

-

Relevance: Specific discussion on SPhos/XPhos utility.

-

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-isopropoxybenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehydes

In the landscape of pharmaceutical and materials science research, benzaldehyde derivatives functionalized at the 2 and 3 positions are pivotal building blocks. The compound 2-bromo-3-isopropoxybenzaldehyde, in particular, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the aldehyde group provides a handle for a myriad of subsequent transformations, while the isopropoxy group modulates the electronic and steric properties of the aromatic ring. The bromine atom at the 2-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-3-isopropoxybenzaldehyde with a range of coupling partners. The methodologies discussed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this valuable synthetic intermediate.

Synthesis of 2-Bromo-3-isopropoxybenzaldehyde

A reliable supply of the starting material is paramount for any synthetic campaign. 2-Bromo-3-isopropoxybenzaldehyde can be readily prepared in a two-step sequence from the commercially available 3-hydroxybenzaldehyde.

Step 1: Bromination of 3-Hydroxybenzaldehyde

The first step involves the regioselective bromination of 3-hydroxybenzaldehyde at the ortho-position to the hydroxyl group. This is typically achieved using bromine in acetic acid.

Protocol 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

-

To a stirred suspension of 3-hydroxybenzaldehyde (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 2-bromo-3-hydroxybenzaldehyde.

Step 2: Williamson Ether Synthesis

The subsequent step involves the etherification of the hydroxyl group via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism and is a classic and reliable method for the formation of ethers[1][2][3][4][5].

Protocol 2: Synthesis of 2-Bromo-3-isopropoxybenzaldehyde

-

To a solution of 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).

-

Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-isopropoxybenzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance[6]. The general catalytic cycle for these reactions is depicted below.

Caption: General Catalytic Cycle for Palladium Cross-Coupling.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and organoboron reagents[7][8][9][10][11][12]. The reaction is known for its mild conditions and the stability of the boronic acid reagents. For a sterically hindered and electron-rich substrate like 2-bromo-3-isopropoxybenzaldehyde, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps[8][13].

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-3-isopropoxybenzaldehyde

-

In a glovebox or under an inert atmosphere, combine 2-bromo-3-isopropoxybenzaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium precatalyst such as Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like SPhos or XPhos (2-6 mol%).

-

Add a base, typically an aqueous solution of K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner (Arylboronic Acid) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 75-85 |

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst[14][15][16][17][18]. For electron-rich aryl bromides, the reaction may require slightly more forcing conditions or the use of more active catalyst systems.

Protocol 4: Sonogashira Coupling of 2-Bromo-3-isopropoxybenzaldehyde

-

To a degassed solution of 2-bromo-3-isopropoxybenzaldehyde (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper co-catalyst, typically CuI (1-3 mol%).

-

Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

-

Stir the reaction at room temperature to 60 °C for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Sonogashira Coupling Experimental Workflow.

Table 2: Representative Conditions for Sonogashira Coupling

| Coupling Partner (Terminal Alkyne) | Pd Source (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 50 | 6 | 80-90 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPEA | DMF | RT | 12 | 75-85 |

| 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 60 | 4 | 85-95 |

Buchwald-Hartwig Amination: Formation of Arylamines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling aryl halides with amines[19][20][21][22][23]. The reaction generally requires a strong base and a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle. The aldehyde functionality in the substrate is generally tolerant to these conditions, although careful selection of the base may be necessary to avoid side reactions.

Protocol 5: Buchwald-Hartwig Amination of 2-Bromo-3-isopropoxybenzaldehyde

-

In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

-

Add 2-bromo-3-isopropoxybenzaldehyde (1.0 eq) and the amine (1.1-1.3 eq).

-

Add a degassed anhydrous solvent, such as toluene or dioxane.

-

Seal the vessel and heat to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Coupling Partner (Amine) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 90 | 24 | 70-80 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 75-85 |

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is known for its high functional group tolerance and reactivity[24][25][26][27][28]. Organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents.

Protocol 6: Negishi Coupling of 2-Bromo-3-isopropoxybenzaldehyde

-

Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organohalide in THF, add n-butyllithium at -78 °C. After stirring for 30-60 minutes, add a solution of zinc chloride in THF. Allow the mixture to warm to room temperature.

-

Coupling Reaction: In a separate flask under an inert atmosphere, combine 2-bromo-3-isopropoxybenzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand (1-5 mol%).

-

Add the freshly prepared or commercial organozinc reagent (1.2-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature to 60 °C for 2-18 hours. Monitor by TLC or LC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Table 4: Representative Conditions for Negishi Coupling

| Coupling Partner (Organozinc Reagent) | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 8 | 75-85 |

| 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | RT | 12 | 70-80 |

| Ethylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 60 | 6 | 65-75 |

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of 2-bromo-3-isopropoxybenzaldehyde provides a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. The protocols outlined in this guide offer robust starting points for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. As with any chemical transformation, optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this important building block in the fields of drug discovery and materials science.

References

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Corbet, J. P., & Mignani, G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.

-

Corbet, J. P., & Mignani, G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

James, M. J., et al. (2017). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition, 56(34), 10223-10227. Retrieved from [Link]

-

Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Negishi Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(29), 9685-9689. Retrieved from [Link]

-

Corbet, J. P., & Mignani, G. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Blanco-Ania, D., & Buskes, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3457. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Rubert, R. V., & Paul, R. R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry, 13(3), 217-246. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Rubina, K., & Rubin, M. (2014). Sonogashira cross-coupling of 3-bromo-1, 2-diones. Tetrahedron Letters, 55(30), 4155-4157. Retrieved from [Link]

-

Thompson, A. L., et al. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 88(11), 1593-1595. Retrieved from [Link]

-

Nishimura, R. H. V., et al. (2020). Selective Functionalization of Benzo‐Fused N‐Heterocycles by Using In Situ Trapping Metalations. Organic Letters, 22(19), 7559-7563. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Cárdenas, D. J., & Casares, J. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4579-4640.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Magano, J., & Dunetz, J. R. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3993-4034. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Powers, I. G., & Uyeda, C. (2017). Metal-catalyzed cross-coupling of organometallic reagents. ACS Catalysis, 7(8), 5532-5551. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. rsc.org [rsc.org]

- 16. scribd.com [scribd.com]

- 17. kbfi.ee [kbfi.ee]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 24. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jk-sci.com [jk-sci.com]

- 26. Negishi Coupling [organic-chemistry.org]

- 27. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]

- 28. researchgate.net [researchgate.net]

Reagents for isopropylation of 2-bromo-3-hydroxybenzaldehyde

Application Note: Optimization of -Isopropylation Strategies for Sterically Hindered Salicylaldehyde Derivatives

Abstract

The synthesis of 2-bromo-3-isopropoxybenzaldehyde represents a critical intermediate step in the development of antiviral agents (e.g., HCV protease inhibitors like Voxilaprevir analogs) and BTK inhibitors.[1] This transformation requires the selective

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

The Challenge: Steric vs. Electronic Factors

The substrate, 2-bromo-3-hydroxybenzaldehyde , possesses dual electronic and steric features that dictate reagent selection:

-

Acidity (

): The aldehyde group (electron-withdrawing) at the meta-position increases the acidity of the phenol ( -

Steric Hindrance: The bromine atom at C2 exerts significant steric bulk, shielding the C3-phenoxide oxygen. Standard

approach trajectories are impeded, often necessitating higher temperatures or more reactive electrophiles. -

Side Reactions: The secondary alkyl halide (2-bromopropane) is prone to E2 elimination under basic conditions, generating propene gas and consuming the reagent.

Reagent Selection Matrix

The following table summarizes the trade-offs between available alkylation strategies.

| Parameter | Method A: Standard Cost-Effective | Method B: High-Performance (Recommended) | Method C: Mitsunobu |

| Reagent | 2-Bromopropane | 2-Iodopropane | Isopropanol (IPA) |

| Base/Catalyst | |||

| Solvent | DMF or Acetonitrile | DMF | THF or Toluene |

| Mechanism | Redox-Condensation | ||

| Key Advantage | Low cost, scalable. | High yield, faster kinetics. | Neutral pH, avoids halides. |

| Primary Risk | Slow reaction, incomplete conversion. | Higher reagent cost ( | Difficult byproduct removal ( |

Detailed Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (Scale-Up Friendly)

Best for: Large-scale synthesis where cost is the primary driver and longer reaction times are acceptable.[1]

Reagents:

-

Substrate: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]

-

Alkylating Agent: 2-Bromopropane (2.0 equiv) — Excess required due to volatility and elimination.[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration]

Procedure:

-

Preparation: Charge a reaction vessel with 2-bromo-3-hydroxybenzaldehyde and anhydrous DMF. Stir until dissolved.

-

Deprotonation: Add

in a single portion. Stir at ambient temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms. -

Activation: Add KI. This facilitates an in situ Finkelstein reaction, converting trace alkyl bromide to the more reactive alkyl iodide.

-

Alkylation: Add 2-bromopropane dropwise.

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not exceed 80°C, as the rate of E2 elimination (propene formation) accelerates significantly, pressurizing the vessel and consuming the alkylating agent.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Typical reaction time is 12–18 hours.

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE. Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

and concentrate.

Protocol B: Cesium-Promoted High-Efficiency Synthesis (Recommended)

Best for: Medicinal chemistry (mg to g scale) where time and yield are critical.[1]

Scientific Rationale:

Cesium carbonate (

Reagents:

-

Substrate: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]

-

Alkylating Agent: 2-Iodopropane (1.5 equiv) — Iodide is a better leaving group.[1]

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF or DMSO [0.2 M concentration]

Procedure:

-

Dissolution: Dissolve the substrate in anhydrous DMF under nitrogen atmosphere.

-

Base Addition: Add

. Stir for 15 minutes at Room Temperature (RT). -

Reagent Addition: Add 2-iodopropane via syringe.

-

Reaction: Stir at 45–50°C .

-

Observation: Due to the "Cesium Effect" and the better leaving group (Iodide), this reaction often reaches completion in <4 hours.

-

-

Quench: Pour mixture into ice-water saturated with

. -

Purification: Extract with Ethyl Acetate. The crude product is often pure enough for the next step (>95%). If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Visualizations

Reaction Mechanism & Workflow

The following diagram illustrates the parallel pathways of the desired

Caption: Mechanistic pathway showing the competition between the desired SN2 substitution and E2 elimination, influenced by base selection and temperature.

Decision Tree for Process Optimization

Use this logic flow to select the appropriate protocol based on your constraints.

Caption: Logic guide for selecting between Potassium (Method A) and Cesium (Method B) based on scale and project requirements.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Pale yellow oil or low-melting solid.[1]

-

1H NMR (DMSO-d6):

-

Aldehyde (-CHO): Singlet at

ppm. -

Isopropyl CH: Septet at

ppm. -

Isopropyl CH3: Doublet at

ppm. -

Diagnostic: Disappearance of the phenolic -OH singlet (

ppm).[1]

-

Common Issues

-

Incomplete Reaction:

-

Cause: E2 elimination consumed the alkyl halide.

-

Fix: Add another 0.5 equiv of alkyl halide and stir for 2 more hours. Do not increase temperature; instead, add catalytic KI if not already present.

-

-

Product Hydrolysis:

-

Cause: Workup with strong acid or excessive heat.

-

Fix: Keep workup neutral or weakly basic. The aldehyde is generally stable, but the ether linkage is robust.

-

References

-

BenchChem. (2025).[2][3] Protocol: Synthesis of 2-bromo-3-hydroxybenzaldehyde.[1][2][4][5] Retrieved from

-

PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde.[1][6] Retrieved from

-

Gilead Sciences, Inc. (2014).[7] Preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus.[1] WO2014008285.[7] (Demonstrates use of substituted benzaldehyde intermediates in Voxilaprevir analogs).

-

Manchester Organics. (2023). 2-Bromo-3-isopropoxy-benzaldehyde Product Specification.[1][8] Retrieved from

- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.

Sources

- 1. API and Intermediates - Voxilaprevir and Intermediates,Products [cherrypharmatech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. medkoo.com [medkoo.com]

- 8. chemscene.com [chemscene.com]

Application Notes and Protocols: Reductive Amination Using 2-Bromo-3-isopropoxybenzaldehyde

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance lies in the efficient and controlled construction of carbon-nitrogen bonds, a fundamental linkage in a vast array of biologically active molecules. This one-pot reaction, which combines a carbonyl compound and an amine in the presence of a reducing agent, offers a superior alternative to direct alkylation of amines, which is often plagued by issues of over-alkylation and poor selectivity.[1][2] The process typically proceeds through the in situ formation of an imine or iminium ion intermediate, which is then selectively reduced to the corresponding amine.[3][4]

This application note provides a comprehensive guide to the reductive amination of 2-Bromo-3-isopropoxybenzaldehyde, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized protocol, and discuss critical parameters for successful execution and scale-up.

Mechanistic Insights: The "How" and "Why" of Reagent Selection

The success of a reductive amination hinges on the judicious choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate without significantly affecting the starting aldehyde. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable due to their reactivity towards carbonyls, milder reagents have proven highly effective.

Historically, sodium cyanoborohydride (NaBH₃CN) has been a popular choice due to its ability to selectively reduce iminium ions at a mildly acidic pH (around 4-5), conditions under which imine formation is favorable.[1][5] The electron-withdrawing cyano group in NaBH₃CN attenuates its reducing power, preventing the premature reduction of the aldehyde.[3][5] However, the high toxicity of NaBH₃CN and the potential for cyanide contamination in the final product and waste streams have driven the search for safer alternatives.[4][6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for reductive aminations.[6][7][8][9] Its advantages are numerous:

-

Enhanced Selectivity: The steric bulk and electron-withdrawing nature of the acetoxy groups make it a milder and more selective reducing agent than sodium borohydride (NaBH₄).[7][9]

-

Safety: It circumvents the toxicity concerns associated with cyanide-based reagents.[6]

-

One-Pot Efficiency: The reaction can be conveniently performed as a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together.[7][9]

-

Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including those with sensitive functional groups.[8][9]

The general mechanism for reductive amination using sodium triacetoxyborohydride is illustrated below:

Caption: General workflow for reductive amination.

Experimental Protocol: A Step-by-Step Guide

This protocol details the reductive amination of 2-Bromo-3-isopropoxybenzaldehyde with a representative primary amine, benzylamine, using sodium triacetoxyborohydride.

Materials:

-

2-Bromo-3-isopropoxybenzaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-Bromo-3-isopropoxybenzaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Amine Addition: Add the primary or secondary amine (1.1-1.2 eq) to the stirred solution at room temperature.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes to ensure complete quenching of the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary or tertiary amine.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Aldehyde:Amine:Reducing Agent Molar Ratio | 1 : 1.1-1.2 : 1.2-1.5 | A slight excess of the amine helps to drive the imine formation equilibrium forward. An excess of the reducing agent ensures complete reduction of the iminium intermediate. |

| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | These aprotic solvents are compatible with the reagents and do not interfere with the reaction. DCE is often preferred.[9] |

| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. |

| Reaction Time | 1 - 24 hours | Reaction time is substrate-dependent and should be determined by monitoring. |

| Work-up | Quenching with saturated NaHCO₃ | Neutralizes any remaining acidic species and quenches the excess hydride reagent. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial. Ensure all reagents are of high purity and the solvent is anhydrous.

-

Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the amine is added before the reducing agent and by using the recommended stoichiometry.

-

Difficult Purification: If the product and starting amine have similar polarities, an acidic or basic wash during the work-up may help in their separation. Alternatively, using a scavenger resin to remove excess amine can be an effective strategy.[10]

Conclusion

The reductive amination of 2-Bromo-3-isopropoxybenzaldehyde using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a diverse range of secondary and tertiary amines. The mild reaction conditions, high selectivity, and favorable safety profile of this protocol make it an invaluable tool for researchers and professionals in drug development and chemical synthesis. By understanding the underlying mechanism and adhering to the detailed protocol, scientists can reliably and effectively utilize this powerful transformation in their synthetic endeavors.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(34), 10270-10274. [Link]

-

Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

-

Myers, A. G. Reductive Amination. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(5), 923–926. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

PubChem. 2-Bromo-3-isopropoxy-propenal. [Link]

-

Organic Syntheses. Oxidative Amination of Aromatic Aldehydes with Secondary Amines. [Link]

-

Amatangelo, E. J., & Van Vleet, M. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1098-1106. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. jove.com [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. interchim.fr [interchim.fr]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Scalable Synthesis of 2-Bromo-3-isopropoxybenzaldehyde (CAS 1289086-54-9)

This Application Note and Protocol guide details the scalable synthesis of 2-Bromo-3-isopropoxybenzaldehyde (CAS 1289086-54-9), a critical intermediate used in the synthesis of complex biaryl pharmaceutical ingredients (APIs) and natural products (e.g., Bazzanin K).

Executive Summary & Molecule Profile

2-Bromo-3-isopropoxybenzaldehyde is a highly functionalized aromatic building block. Its value lies in its orthogonal reactivity:

-

Aldehyde (C-1): Ready for reductive amination, olefination, or oxidation.

-

Bromide (C-2): A sterically hindered handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Isopropoxy (C-3): A stable ether linkage providing lipophilicity and metabolic stability.

Critical Process Challenge: The primary bottleneck in scaling this route is the regioselective bromination of 3-hydroxybenzaldehyde. Standard electrophilic aromatic substitution (EAS) favors the para position relative to the hydroxyl group (position 6) or the position para to the aldehyde (position 4, less likely due to deactivation). Directing the bromine to the 2-position (ortho to both groups) requires careful modulation of conditions to overcome steric crowding and electronic directing effects.

Chemical Identity

| Property | Detail |

| CAS Number | 1289086-54-9 |

| Chemical Name | 2-Bromo-3-isopropoxybenzaldehyde |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Retrosynthetic Strategy & Pathway

The most robust scalable route avoids expensive transition-metal catalyzed halogenations, relying instead on classical EAS followed by etherification.

Route:

-

Precursor: 3-Hydroxybenzaldehyde (Commercially available, inexpensive).

-

Step 1 (Bromination): Regioselective bromination using Br₂/Fe/NaOAc to access 2-bromo-3-hydroxybenzaldehyde .

-

Step 2 (Alkylation): Williamson ether synthesis using 2-bromopropane to yield the final target.

Figure 1: Two-step scalable synthesis route emphasizing the critical regioselective bromination step.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Objective: Preferential bromination at the C-2 position. Mechanism: The hydroxyl group activates the ring. While C-4 and C-6 are electronically favorable, the use of Sodium Acetate (NaOAc) buffers the hydrobromic acid generated, preventing acid-catalyzed isomerization or degradation. Iron powder acts as a Lewis acid catalyst to enhance the electrophilicity of bromine, aiding the sterically more demanding attack at C-2.

Reagents:

-

3-Hydroxybenzaldehyde (1.0 equiv)[1]

-

Bromine (Br₂) (1.15 equiv)[1]

-

Sodium Acetate (NaOAc) (2.0 equiv)

-

Iron Powder (0.075 equiv)

-

Glacial Acetic Acid (AcOH) (Solvent, 8-10 volumes)

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a scrubber (NaOH trap for HBr fumes), charge 3-Hydroxybenzaldehyde, NaOAc, and Iron powder.

-

Solvation: Add Glacial Acetic Acid and stir until a suspension forms. Warm slightly to 30-35°C to ensure partial dissolution.

-

Addition: Cool the mixture to 15-20°C . Add a solution of Bromine in AcOH dropwise over 60–90 minutes.

-

Critical Control: Keep temperature < 25°C to minimize poly-bromination.

-

-

Reaction: Stir at room temperature (20-25°C) for 4–6 hours. Monitor by HPLC/TLC.[2]

-

Quench: Pour the reaction mixture into ice-water (5 volumes). Stir vigorously for 30 minutes.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Na₂S₂O₃ (to remove excess Br₂), water, and brine.

-

Purification (Crucial): Dry over Na₂SO₄ and concentrate.

-

Recrystallization: The crude residue is often a mixture. Recrystallize from Dichloromethane (DCM) or DCM/Hexane . The 2-bromo-3-hydroxybenzaldehyde typically crystallizes out, while the other isomers remain in the mother liquor.

-

Yield: Expect 28–40% isolated yield of high-purity material.

-

Step 2: Alkylation to 2-Bromo-3-isopropoxybenzaldehyde

Objective: O-Alkylation of the phenol. Chemistry: Williamson Ether Synthesis.

Reagents:

-

2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]

-

2-Bromopropane (Isopropyl bromide) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

DMF (Dimethylformamide) (5-7 volumes)

Protocol:

-

Setup: Charge 2-Bromo-3-hydroxybenzaldehyde and K₂CO₃ into a reactor. Add DMF.[1][5]

-

Activation: Stir at room temperature for 15 minutes. The mixture will turn yellow/orange as the phenoxide forms.

-

Addition: Add 2-Bromopropane in one portion (or dropwise if scale >1kg to manage mild exotherm).

-

Reaction: Heat to 55–60°C for 6–12 hours.

-

IPC (In-Process Control): Monitor disappearance of phenol by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

-

Workup: Cool to room temperature.

-

Option A (Precipitation): Pour into excess water (10 volumes). The product may oil out or precipitate. Extract with MTBE or Et₂O.

-

Option B (Direct Extraction): Dilute with water and extract with EtOAc.[1]

-

-

Washing: Wash organic layer with LiCl (5% aq) to remove residual DMF. Wash with water and brine.[1][2][6]

-

Isolation: Dry over MgSO₄, filter, and concentrate.

-

Final Purification: The resulting oil is typically >95% pure.[1] If necessary, purify via short-path distillation (high vacuum) or silica plug filtration.

Scalability & Safety Assessment

Process Safety Parameters

| Hazard | Mitigation Strategy |

| Bromine (Br₂) | Highly toxic/corrosive. Use a closed dosing system (Teflon tubing). Ensure caustic scrubber is active. |

| Exotherm (Step 1) | Bromination is exothermic. Control addition rate to maintain T < 25°C. |

| HBr Generation | Significant HBr gas evolution in Step 1. Scrubber capacity must be calculated (1.1 eq NaOH per mole Br₂). |

| Alkyl Halide (iPrBr) | Alkylating agent. Avoid inhalation. Handle in a closed system. |

Scale-Up Feasibility (Batch vs. Flow)

-

Step 1 (Batch): Limited by heat transfer and mixing efficiency. On >10kg scale, the solid slurry of NaOAc/Fe can cause stirring issues. Ensure high-torque agitation.

-

Step 2 (Batch): Highly scalable. DMF removal is the main energy cost. Consider replacing DMF with Acetonitrile (requires longer reaction time or higher T) or NMP for easier solvent recovery.

Figure 2: Operational workflow for the two-step synthesis, highlighting the critical crystallization step.

Analytical Controls & Specifications

To ensure the integrity of the intermediate for downstream API synthesis, the following specifications are recommended:

| Test | Method | Specification |

| Appearance | Visual | Pale yellow oil or solid |

| Assay | HPLC (254 nm) | > 97.0% a/a |

| Regioisomer Impurity | HPLC | < 0.5% (2-bromo-5-isopropoxy isomer) |

| Residual Solvent | GC-HS | DMF < 880 ppm, DCM < 600 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

NMR Characterization (Step 1 Product - 2-Bromo-3-hydroxybenzaldehyde):

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 1H, CHO), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H, OH).[6]

-

Note: The distinct shift of the aldehyde proton and the splitting pattern of the aromatic protons (dd or m) confirm the 1,2,3-substitution pattern.

References

-

Scalable Synthesis of Key Intermediates : Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Oregon State University. (2019). Link (Cited for Step 2 alkylation conditions and spectral data).

-

Bromination Protocol : 2-Bromo-3-hydroxybenzaldehyde synthesis. ChemicalBook Protocols. Link (Cited for Fe/NaOAc catalyzed bromination method).

-